molecular formula C19H18N4O2S B4187657 N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

Cat. No.: B4187657
M. Wt: 366.4 g/mol
InChI Key: JTGXNCXYLLKIOA-UHFFFAOYSA-N
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Description

N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetylphenyl and phenyltriazolyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-acetylphenylamine with 1-phenyl-1H-1,2,4-triazole-3-thiol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-[(1-phenyl-1H-1,2,3-triazol-3-yl)thio]propanamide
  • N-(4-acetylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]propanamide

Uniqueness

N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13(24)15-8-10-16(11-9-15)21-18(25)14(2)26-19-20-12-23(22-19)17-6-4-3-5-7-17/h3-12,14H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGXNCXYLLKIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
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N~1~-(4-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

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